N-(5-methoxy-1,2-dihydroacenaphthylen-4-yl)benzenesulfonamide
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Overview
Description
Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- is a complex organic compound with a unique structure that combines a benzenesulfonamide group with a methoxy-substituted acenaphthylene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- typically involves the reaction of benzenesulfonyl chloride with an appropriate acenaphthylene derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The sulfonamide group can be reduced to form a sulfonic acid derivative.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of sulfonic acid derivatives.
Substitution: Formation of nitro, halogen, or other substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential anticancer and antimicrobial properties due to its ability to inhibit specific enzymes involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit carbonic anhydrase enzymes by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate. This inhibition can disrupt cellular processes that rely on carbonic anhydrase activity, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: A simpler sulfonamide compound with similar enzyme inhibitory properties.
Methoxybenzenesulfonamide: Contains a methoxy group, similar to the compound , but lacks the acenaphthylene moiety.
Acenaphthylene derivatives: Compounds with similar structural features but different functional groups.
Uniqueness
Benzenesulfonamide, n-(1,2-dihydro-5-methoxy-4-acenaphthylenyl)- is unique due to its combination of a benzenesulfonamide group with a methoxy-substituted acenaphthylene moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler sulfonamide or acenaphthylene derivatives .
Properties
CAS No. |
94257-08-6 |
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Molecular Formula |
C19H17NO3S |
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-methoxy-1,2-dihydroacenaphthylen-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H17NO3S/c1-23-19-16-9-5-6-13-10-11-14(18(13)16)12-17(19)20-24(21,22)15-7-3-2-4-8-15/h2-9,12,20H,10-11H2,1H3 |
InChI Key |
HBJVOOXOPXZGHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CCC3=C2C1=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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